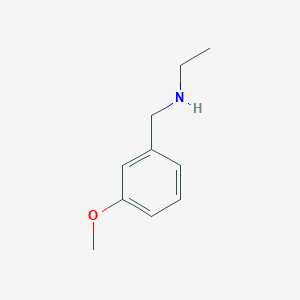

N-(3-methoxybenzyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJCCNDLJXEMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405907 | |

| Record name | N-(3-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140715-61-3 | |

| Record name | N-(3-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-methoxybenzyl)ethanamine: Chemical Properties, Structure, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of N-(3-methoxybenzyl)ethanamine, a secondary amine with significant potential in the fields of medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the compound's reactivity and its emerging role as a structural motif in pharmacologically active agents, particularly those targeting serotonergic systems. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction and Significance

This compound belongs to the broader class of N-benzylphenethylamine derivatives. The introduction of an N-benzyl group to a phenethylamine core is a well-established strategy in medicinal chemistry to modulate pharmacological activity. Specifically, this substitution has been shown to dramatically increase the affinity and functional activity at serotonin 5-HT2A receptors.[1][2][3] This enhancement is the primary driver of interest in compounds like this compound for the development of novel therapeutics and research tools for studying the central nervous system. The methoxy substituent on the benzyl ring further influences the electronic and steric properties of the molecule, offering a tunable parameter for optimizing ligand-receptor interactions.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of an ethylamine moiety attached to a benzyl group, which is substituted with a methoxy group at the meta-position of the phenyl ring.

Structural Details

-

IUPAC Name: N-[(3-methoxyphenyl)methyl]ethanamine[4]

-

Synonyms: N-Ethyl-3-methoxybenzylamine, Benzenemethanamine, N-ethyl-3-methoxy-[4]

-

CAS Number: 140715-61-3[4]

-

Molecular Formula: C10H15NO[4]

-

Molecular Weight: 165.23 g/mol [4]

Physicochemical Data Summary

| Property | Value (this compound) | Reference (if applicable) | Value (3-Methoxybenzylamine) | Reference (if applicable) |

| Molecular Weight | 165.23 g/mol | [4] | 137.18 g/mol | |

| Boiling Point | Not available | 140 °C/37 mmHg | [5] | |

| Density | Not available | 1.072 g/mL at 25 °C | [5] | |

| Refractive Index | Not available | n20/D 1.547 | [5] | |

| XLogP3 | 1.8 | [4] | 1.1 | |

| Hydrogen Bond Donor Count | 1 | [4] | 2 | |

| Hydrogen Bond Acceptor Count | 2 | [4] | 2 | |

| Rotatable Bond Count | 4 | [4] | 3 |

Synthesis of this compound via Reductive Amination

The most efficient and widely employed method for the synthesis of this compound is reductive amination.[6][7] This two-step, one-pot reaction involves the formation of an imine intermediate from 3-methoxybenzaldehyde and ethylamine, followed by its reduction to the corresponding secondary amine.

Rationale for Experimental Choices

The choice of reductive amination is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials. Sodium borohydride is selected as the reducing agent due to its selectivity for the imine over the aldehyde starting material, its relatively mild nature, and its cost-effectiveness. The use of methanol as a solvent facilitates the dissolution of the reactants and the borohydride reducing agent. A catalytic amount of acetic acid is often employed to accelerate the formation of the iminium ion intermediate.[8]

Detailed Experimental Protocol

Materials:

-

3-Methoxybenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or methanol)

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in methanol.

-

To this stirring solution, add a solution of ethylamine (1.1 eq) dropwise at room temperature.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirring solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for an additional 2-3 hours or until the reaction is complete (monitor by TLC or GC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the secondary amine functionality. It can undergo a variety of reactions typical of secondary amines, including acylation, alkylation, and salt formation.

From a pharmacological perspective, this compound is a valuable scaffold in the design of ligands for various G-protein coupled receptors (GPCRs). The N-benzylphenethylamine structural motif is particularly recognized for its potent interaction with serotonin receptors.

Serotonergic System Modulation

The addition of an N-benzyl group to phenethylamine hallucinogens is known to significantly increase their binding affinity and potency at the 5-HT2A receptor.[3] This is attributed to the N-benzyl moiety engaging with specific residues within the receptor's binding pocket. While the parent compound, phenethylamine, has low affinity for the 5-HT2A receptor, N-benzylation can result in compounds with subnanomolar affinities.[2][3] This makes this compound and its analogs of great interest for developing highly selective and potent probes for studying the serotonergic system, as well as potential therapeutics for psychiatric disorders where this system is implicated.[9]

Signaling Pathway Diagram

Caption: Simplified 5-HT2A receptor signaling pathway.

Safety and Handling

This compound, as a secondary amine, should be handled with appropriate safety precautions. Amines can be corrosive and may cause skin and eye irritation.[10] Inhalation of vapors should be avoided.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile or neoprene).

-

A lab coat or other protective clothing.

-

Work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and water.[11]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a molecule of significant interest due to its structural relationship to potent serotonergic agents. Its synthesis is straightforward via reductive amination, making it an accessible scaffold for further chemical modification and biological evaluation. The insights provided in this guide regarding its chemical properties, synthesis, and potential pharmacological relevance are intended to support and facilitate future research and development efforts in medicinal chemistry and neuroscience.

References

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]

-

Rawsource. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Diplomata Comercial. (2024). What are the Health and Safety Guidelines for Using Amines? [Link]

-

bioRxiv. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. [Link]

-

PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]

-

ACS Publications. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. [Link]

-

PubChem. 1-[3-(Methoxymethyl)phenyl]ethan-1-amine. [Link]

-

ACS Chemical Neuroscience. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. [Link]

-

Wikipedia. NBOMe-escaline. [Link]

-

Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. [Link]

-

Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. [Link]

-

PubChem. This compound. [Link]

-

PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

RPS. Amines. [Link]

-

Wikipedia. 5-MeO-T-NBOMe. [Link]

-

YouTube. (2023). Reductive Amination. [Link]

-

PubChem. 3-Methoxyphenethylamine. [Link]

-

LJMU Research Online. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

-

ResearchGate. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. [Link]

-

NCBI. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]

-

ACS Publications. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. Benzenemethanamine, N-ethyl-4-methoxy-. [Link]

-

NIST WebBook. 3-Methoxyphenethylamine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-Methoxybenzylamine 98 5071-96-5 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. youtube.com [youtube.com]

- 9. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. rawsource.com [rawsource.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the Synthesis of N-(3-methoxybenzyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic pathways for N-(3-methoxybenzyl)ethanamine, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical application, and comparative analysis to assist researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of this compound

This compound is a secondary amine featuring a methoxy-substituted benzyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of the methoxy group on the aromatic ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient synthesis a critical aspect of drug discovery and development. This guide will explore three principal synthetic strategies: reductive amination, amide reduction, and nucleophilic substitution.

Pathway 1: Reductive Amination of 3-Methoxybenzaldehyde

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines the formation of an imine from a carbonyl compound and a primary amine with a subsequent reduction to the corresponding secondary amine.[1]

Chemical Principles and Causality

The reaction proceeds in two main stages:

-

Imine Formation: 3-Methoxybenzaldehyde reacts with ethylamine in a nucleophilic addition-elimination reaction to form an N-(3-methoxybenzylidene)ethanamine (imine) intermediate. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration step to form the imine is often the rate-determining step.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond. A key consideration is the choice of reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for this transformation.[2][3] Its selectivity is advantageous as it will not readily reduce the starting aldehyde, allowing for the entire process to be carried out in a single reaction vessel.[4]

Experimental Protocol: Reductive Amination

Materials:

-

3-Methoxybenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium Borohydride (NaBH₄)

-

Methanol (or another suitable protic solvent)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Hydrochloric Acid (for salt formation and purification, optional)

Procedure:

-

In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol.

-

To this solution, add ethylamine (1.1-1.5 eq) dropwise at room temperature with stirring.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography.

Diagram of Reductive Amination Pathway

Caption: Reductive amination of 3-methoxybenzaldehyde with ethylamine.

Pathway 2: Amide Reduction

Chemical Principles and Causality

-

Amide Formation: 3-Methoxybenzylamine is first acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, to form N-(3-methoxybenzyl)acetamide. This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent.

-

Amide Reduction: The resulting amide is then reduced to the amine using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄).[4][5][6] LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing the carbonyl group of the amide completely to a methylene group (CH₂).[5][6] Weaker reducing agents like sodium borohydride are generally not effective for the reduction of amides.[6]

Experimental Protocol: Amide Reduction

Part A: Synthesis of N-(3-methoxybenzyl)acetamide

Materials:

-

3-Methoxybenzylamine

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

A suitable aprotic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

Dissolve 3-methoxybenzylamine (1.0 eq) and the base (1.1 eq) in the aprotic solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxybenzyl)acetamide, which can be purified by recrystallization.

Part B: Reduction of N-(3-methoxybenzyl)acetamide

Materials:

-

N-(3-methoxybenzyl)acetamide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or a sequential addition of water and NaOH solution (for workup)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a molar excess, typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C.

-

Dissolve N-(3-methoxybenzyl)acetamide (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, reflux the reaction mixture for 4-8 hours.

-

Cool the reaction mixture back to 0°C.

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This should produce a granular precipitate.

-

Stir the mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify by distillation under reduced pressure.

Diagram of Amide Reduction Pathway

Caption: Synthesis of this compound via amide formation and reduction.

Pathway 3: Nucleophilic Substitution

This pathway involves the direct alkylation of ethylamine with a suitable 3-methoxybenzyl electrophile, such as 3-methoxybenzyl chloride. This is a classic example of a nucleophilic substitution reaction.

Chemical Principles and Causality

The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride. This single-step process involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond. A key challenge in this method is controlling the extent of alkylation. The primary amine product, this compound, is also nucleophilic and can react further with the benzyl chloride to form a tertiary amine. To favor the formation of the secondary amine, a significant excess of ethylamine is typically used.

Experimental Protocol: Nucleophilic Substitution

Materials:

-

3-Methoxybenzyl chloride

-

Ethylamine (a large excess, either as a gas or a concentrated solution)

-

A suitable solvent (e.g., ethanol, acetonitrile, or THF)

-

A base to neutralize the HCl byproduct (e.g., excess ethylamine, triethylamine, or potassium carbonate)

Procedure:

-

In a pressure-resistant reaction vessel, dissolve 3-methoxybenzyl chloride (1.0 eq) in a suitable solvent.

-

Add a large excess of ethylamine (e.g., 5-10 equivalents) to the solution. The excess ethylamine also serves as the base to neutralize the HCl formed during the reaction.

-

Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 50-80°C) for several hours, or until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

If a precipitate of ethylamine hydrochloride has formed, filter it off.

-

Remove the solvent and excess ethylamine under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or column chromatography to isolate this compound.

Diagram of Nucleophilic Substitution Pathway

Caption: Nucleophilic substitution of 3-methoxybenzyl chloride with ethylamine.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Scalability |

| Reductive Amination | One-pot procedure, generally high yields, good functional group tolerance, uses readily available starting materials.[1] | May require careful control of reaction conditions to avoid side reactions. | Excellent |

| Amide Reduction | Useful when the corresponding aldehyde is unavailable or unstable, provides a clear two-step route. | Requires a strong, hazardous reducing agent (LiAlH₄), multi-step process can lower overall yield.[4][5][6] | Good |

| Nucleophilic Substitution | Direct and conceptually simple. | Prone to over-alkylation leading to tertiary amine byproducts, requires a large excess of the amine. | Moderate |

Product Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of all expected proton signals with the correct integration and multiplicity. Key signals would include those for the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), the aromatic protons, and the methoxy group (a singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic N-H stretching absorption for the secondary amine, as well as C-H, C=C (aromatic), and C-O stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural confirmation. The mass spectra of related N-(methoxybenzyl) compounds often show a characteristic base peak at m/z 121, corresponding to the methoxybenzyl cation.[5][7]

Expected Spectroscopic Data (Reference):

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. For general laboratory synthesis and scale-up, reductive amination stands out as the most efficient and versatile method due to its one-pot nature and high yields. The amide reduction pathway offers a reliable alternative, particularly when the starting aldehyde is problematic. Nucleophilic substitution , while straightforward, requires careful control to minimize side products. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and purity specifications. Thorough characterization of the final product using a suite of analytical techniques is paramount to ensure its identity and quality.

References

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

- Reductive amination of aldehydes with sodium borohydride-silica gel system. Journal of the Iranian Chemical Society, 3(4), 324-329.

- Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 307-312.

- Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109.

- Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 2C-Halogen Phenethylamines. (2015). Office of Justice Programs.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angew. Chem. Int. Ed., 2017, 56, 1-5.

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

-

Reduction of Amides to Amines. Master Organic Chemistry. [Link]

-

N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

25I NBOMe. mzCloud. [Link]

-

1H and 13C NMR spectra for compounds 3a-s and 4a-s. Tetrahedron, 68(35), 7129-7135. [Link]

-

3-Methoxyphenethylamine. NIST WebBook. [Link]

-

1-(3-Methoxyphenyl)ethanamine. PubChem. [Link]

-

(R)-1-(3-Methoxyphenyl)ethylamine. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]

- 4. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ojp.gov [ojp.gov]

- 6. 3-Methoxyphenethylamine [webbook.nist.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

N-(3-methoxybenzyl)ethanamine CAS number 140715-61-3

An In-Depth Technical Guide to N-(3-methoxybenzyl)ethanamine (CAS No. 140715-61-3)

Abstract

This technical guide provides a comprehensive overview of this compound, a secondary amine with potential relevance in medicinal chemistry and drug development. Structurally, it belongs to the broader class of substituted phenethylamines and N-benzylamines, which includes compounds with significant biological activity. This document delves into the physicochemical properties, synthesis methodologies, potential pharmacological context, analytical characterization, and safety protocols associated with this compound. The guide is intended for an audience of researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis and hypothetical analysis, grounded in established chemical principles.

Introduction and Molecular Overview

This compound is a substituted benzylamine derivative. Its structure, featuring a methoxy group at the meta-position of the benzyl ring and an N-ethyl substituent, places it in a class of compounds with potential interactions with biological systems, particularly the central nervous system (CNS). The N-benzyl substitution on a phenethylamine backbone is a key structural motif found in potent serotonergic agents, making this and related compounds subjects of interest for structure-activity relationship (SAR) studies in drug discovery.[1][2] This guide serves as a foundational resource for researchers exploring the synthesis, properties, and potential applications of this molecule.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the cornerstone of any research endeavor. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 140715-61-3 | [3][4] |

| Molecular Formula | C₁₀H₁₅NO | [3][5] |

| Molecular Weight | 165.23 g/mol | [3][5] |

| IUPAC Name | N-[(3-methoxyphenyl)methyl]ethanamine | [5] |

| Synonyms | N-Ethyl-3-methoxybenzylamine | [5][6] |

| SMILES | CCNCC1=CC(=CC=C1)OC | [3][5] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [3] |

| LogP (calculated) | 1.80 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of secondary amines like this compound is most reliably achieved through reductive amination. This method offers high selectivity and avoids the common pitfalls of over-alkylation associated with other methods, such as direct alkylation of a primary amine with a benzyl halide.[7][8]

Recommended Synthetic Protocol: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope.[3][9] The process involves the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the target amine. This one-pot procedure is highly favored in industrial and research settings. The following protocol is adapted from a well-established procedure for a structurally analogous compound, N-ethyl-4-methoxybenzylamine.[10]

Diagram of the Reductive Amination Workflow:

Caption: Workflow for the synthesis of this compound via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine 3-methoxybenzaldehyde (1.0 eq), ethylamine (1.5 eq, as a 2.0 M solution in THF), and glacial acetic acid (1.5 eq) in 1,2-dichloroethane.

-

Causality Explanation: The reaction is run under an inert atmosphere to prevent oxidation of the aldehyde. Acetic acid acts as a catalyst, protonating the carbonyl oxygen to make the carbon more electrophilic and facilitating the initial nucleophilic attack by ethylamine to form a hemiaminal intermediate, which then dehydrates to the crucial iminium ion.

-

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

-

Causality Explanation: This period allows for the equilibrium between the starting materials and the iminium ion to be established before the reduction step.

-

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains low.

-

Causality Explanation: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.[10] It is less reactive than sodium borohydride, allowing it to selectively reduce the protonated iminium ion without significantly reducing the starting aldehyde. Adding it in portions at low temperature helps to control the reaction rate and prevent potential side reactions.

-

-

Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is slightly alkaline (pH ~8-9). Transfer the mixture to a separatory funnel.

-

Causality Explanation: The basic quench neutralizes the acetic acid and any remaining borohydride reagent. It also deprotonates the amine product, ensuring it is in its free base form, which is soluble in the organic solvent for efficient extraction.

-

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the resulting residue by silica gel column chromatography to afford the pure this compound.

Alternative Synthesis: Direct Alkylation

An alternative, though often less desirable, route is the direct N-alkylation of ethylamine with 3-methoxybenzyl chloride or bromide. This is a classic SN2 reaction.

Diagram of the Direct Alkylation Pathway and its Complications:

Caption: The direct alkylation of ethylamine can lead to a mixture of products.

Causality Explanation: The primary challenge with this method is controlling the extent of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the benzyl halide to form a tertiary amine.[7][8] This tertiary amine can react further to produce a quaternary ammonium salt.[5][8] Consequently, the reaction typically yields a mixture of products that can be difficult to separate, making reductive amination the superior method for achieving high purity and yield of the desired secondary amine.

Pharmacological Context and Drug Development Relevance

While no specific pharmacological data for this compound is publicly available, its structural characteristics place it within the N-benzylphenethylamine (NBOMe) class, which contains highly potent agonists of serotonin 5-HT₂ receptors.[1][11]

Structure-Activity Relationship (SAR) Insights

-

The N-Benzyl Moiety: The addition of an N-benzyl group to phenethylamine hallucinogens is known to dramatically increase binding affinity and functional potency at the 5-HT₂ₐ receptor.[1][2] This makes the N-benzyl framework a critical area of study for developing selective serotonergic agents.

-

Methoxy Group Position: The well-known NBOMe compounds feature a methoxy group at the 2-position (ortho) of the N-benzyl ring.[12][13] The compound of interest, this compound, has this group at the 3-position (meta). This positional isomerism is critical, as subtle changes in substituent placement can significantly alter receptor affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist). Research on positional isomers of NBOMe-related compounds is an active area, aiming to differentiate their analytical profiles and understand their pharmacological nuances.[13][14]

-

Potential as a CNS Tool: Given its structure, this compound is a logical candidate for synthesis and screening in CNS drug discovery programs. It could serve as a valuable tool compound to probe the SAR of the 5-HT₂ receptor family or other potential monoamine targets.[6][15][16] Researchers would investigate its binding affinity and functional activity at 5-HT₂ₐ, 5-HT₂C, and other related receptors to determine its pharmacological profile.

Analytical Characterization

Unequivocal identification and purity assessment are critical. A combination of chromatographic and spectroscopic methods would be employed for the full characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and semi-volatile amines.

-

Expected Fragmentation Pattern: In Electron Ionization (EI) mode, the mass spectrum would likely be dominated by fragmentation alpha to the nitrogen atom. The most prominent peak is expected to be the tropylium or benzyl cation fragment resulting from the cleavage of the C-N bond.

-

m/z 121: The 3-methoxybenzyl cation ([C₈H₉O]⁺). This is a highly characteristic fragment for N-benzyl compounds.

-

m/z 91: The tropylium cation ([C₇H₇]⁺), resulting from the loss of the methoxy group's CH₂O from the m/z 121 fragment.

-

m/z 44: The ethylaminyl fragment ([C₂H₆N]⁺).

-

-

Derivatization: To improve chromatographic peak shape and enhance volatility, derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) can be employed. This converts the secondary amine to a stable amide, which often provides clearer mass spectra and better separation from related isomers.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural elucidation.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the benzylic methylene protons (a singlet around 3.7-3.9 ppm), the methoxy group protons (a singlet around 3.8 ppm), and distinct signals for the aromatic protons on the meta-substituted ring.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of 10 unique carbon atoms, including signals for the aliphatic carbons of the ethyl group, the benzylic carbon, the methoxy carbon, and the aromatic carbons, with chemical shifts indicative of the substitution pattern.

Safety, Handling, and Toxicology

Based on safety data for the closely related compound benzylamine and general knowledge of aliphatic amines, this compound should be handled as a hazardous substance.[17][18][19]

Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation Mark), GHS05 (Corrosion)

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[3][20]

-

Toxicological Profile: While specific toxicity data is unavailable, compounds of this class can be corrosive and toxic. Inhalation of vapors may cause respiratory tract irritation. Skin contact can lead to chemical burns, and absorption through the skin may be harmful.[19][20] Ingestion can cause severe burns to the gastrointestinal tract.[19]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an appropriate organic vapor cartridge.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a readily synthesizable secondary amine with significant potential as a research tool in the field of neuroscience and medicinal chemistry. Its structural similarity to potent serotonergic modulators warrants further investigation into its pharmacological profile. This guide provides the necessary foundational knowledge for its synthesis via a reliable reductive amination protocol, outlines key analytical characterization techniques, and emphasizes the critical safety precautions required for its handling. As with any novel compound, all experimental work should be conducted with rigorous safety protocols in place.

References

-

Zalesskiy, S. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1883. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74866, 3-Methoxyphenethylamine. [Link]

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. [Link]

-

Chemistry LibreTexts. (2021). 21.5: Synthesis of Amines by Alkylation. [Link]

-

Simmler, L. D., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Journal of Neurochemistry, 165(1), 59-74. [Link]

- Google Patents. (2009). CN101462970B - Process for synthesizing chiral methoxybenzylamine.

-

Kim, D., et al. (2021). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. Biomolecules & Therapeutics, 29(4), 347-361. [Link]

-

Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]

-

Noggle, F. T., & Clark, C. R. (1986). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 24(7), 294-300. [Link]

-

Li, Y., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(34), 7438-7443. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Leth-Petersen, S., et al. (2016). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience, 7(11), 1614-1619. [Link]

-

Brandt, S. D., et al. (2014). Technical Report on N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link]

-

Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 670-684. [Link]

-

Wikipedia. (n.d.). 25-NB. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(10), 575-581. [Link]

-

Gerasimov, K. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170. [Link]

Sources

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. N-Ethyl-4-methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]

- 11. 25-NB - Wikipedia [en.wikipedia.org]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. carlroth.com [carlroth.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

Potential biological activity of N-(3-methoxybenzyl)ethanamine

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-methoxybenzyl)ethanamine

Authored by: A Senior Application Scientist

Foreword

The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are continuously scrutinized for their potential to modulate biological systems and, ultimately, to serve as therapeutic agents. Within this landscape, the substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, many of which have profound effects on the central nervous system. This guide focuses on a specific, yet under-explored member of this family: this compound. While its direct biological activities are not extensively documented in public literature, its structural motifs provide compelling hypotheses for its potential pharmacological profile. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the scientific rationale and experimental pathways to elucidate the biological activities of this intriguing molecule. We will delve into its potential as a modulator of the serotonergic system and as an inhibitor of monoamine oxidases, providing the theoretical underpinnings and practical methodologies to investigate these possibilities.

Introduction to this compound: A Molecule of Interest

This compound is a substituted phenethylamine with the chemical formula C10H15NO.[1] Its structure is characterized by an ethylamine backbone attached to a benzyl group, which in turn bears a methoxy substituent at the 3-position of the phenyl ring.

The broader class of substituted phenethylamines is renowned for its wide range of psychoactive properties, including stimulant, hallucinogenic, and entactogenic effects.[2] These effects are primarily mediated through interactions with monoamine neurotransmitter systems.[2] A notable subclass is the N-benzylphenethylamines, often referred to as "NBOMes," which are known for their high potency as agonists of the serotonin 5-HT2A receptor, a key mediator of hallucinogenic effects.[3][4] The position of substituents on the N-benzyl ring significantly influences the affinity and efficacy of these compounds at the 5-HT2A receptor.[5] This structural relationship forms a primary basis for our investigation into the potential serotonergic activity of this compound.

Furthermore, the core structure of this compound, containing an amine group, suggests a potential interaction with monoamine oxidase (MAO) enzymes. MAOs are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7]

This guide will, therefore, focus on two primary, plausible biological activities for this compound: modulation of the serotonergic system and inhibition of monoamine oxidase. A secondary, more speculative, potential antimicrobial activity will also be briefly considered.

Hypothesized Biological Activities and Investigative Pathways

Serotonergic System Modulation: A Potential 5-HT2A Receptor Ligand

Rationale: The N-benzylphenethylamine scaffold is a hallmark of potent 5-HT2A receptor agonists.[4] The addition of an N-benzyl group to phenethylamine hallucinogens can dramatically increase their affinity for the 5-HT2A receptor and their hallucinogenic potency.[4] While the specific effects of a 3-methoxy substitution on the N-benzyl ring are not as extensively studied as the 2-methoxy substitution (a common feature in many NBOMe compounds), it is a critical structural variable that warrants investigation.[3][8] The interaction with the 5-HT2A receptor is a key event in mediating psychedelic effects, and even partial agonism or antagonism at this receptor can have significant physiological consequences.[3][9]

Experimental Workflow: A logical progression of experiments would involve an initial binding assay to determine affinity, followed by a functional assay to assess efficacy.

Figure 1: Experimental workflow for investigating 5-HT2A receptor activity.

Detailed Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: Mianserin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound test compound at various concentrations.

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Multi-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, add the cell membranes, [3H]ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or mianserin (for non-specific binding).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Oxidase Inhibition: A Plausible Metabolic Interaction

Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[6][7] Selective inhibitors of MAO-A are used in the treatment of depression and anxiety, while MAO-B inhibitors are employed for Parkinson's and Alzheimer's diseases.[6][7] Given that this compound is a monoamine, it is plausible that it could act as a substrate or an inhibitor of MAO enzymes.

Experimental Workflow: A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory potential against both MAO-A and MAO-B isoforms.

Figure 2: Workflow for MAO inhibition assay.

Detailed Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

-

Objective: To determine the IC50 values of this compound for human MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.[6]

-

MAO substrate (e.g., tyramine).

-

Fluorometric probe that reacts with H2O2 (a byproduct of the MAO reaction).[10]

-

Horseradish peroxidase (HRP).

-

Selective inhibitors for controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

This compound test compound.

-

96-well black plates suitable for fluorescence measurements.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the control inhibitors.

-

In separate wells of the 96-well plate, add the assay buffer, HRP, the fluorometric probe, and either the test compound, a control inhibitor, or buffer (for uninhibited control).

-

Add MAO-A or MAO-B enzyme to the respective wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the MAO substrate.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a plate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound and controls.

-

Normalize the rates to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for both MAO-A and MAO-B.

-

Antimicrobial Activity: A Speculative Exploration

Rationale: While less probable than CNS-related activities, some N-benzyl derivatives of amines have demonstrated antimicrobial properties.[11] For instance, certain N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives have shown activity against bacteria such as Staphylococcus aureus and Salmonella enterica.[11] Additionally, phenethylamine-based β-lactam derivatives have been investigated for their potential against nosocomial infections.[12] A preliminary screening against a panel of common bacterial strains would be a prudent step to explore this potential.

Screening Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica).[13][14][15]

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

-

This compound test compound.

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin).

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of each bacterial strain.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria with antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Interpretation and Future Directions

The experimental pathways outlined above will generate quantitative data to either support or refute the hypothesized biological activities of this compound.

| Potential Activity | Key Parameter | Interpretation of a Positive Result | Next Steps |

| 5-HT2A Receptor Binding | Ki value | A low nanomolar Ki suggests high affinity for the receptor. | Proceed to functional assays to determine agonism or antagonism. |

| 5-HT2A Receptor Function | EC50 and Emax | A low EC50 and high Emax indicate a potent agonist. A low EC50 with a low Emax suggests a partial agonist. Inhibition of agonist activity indicates an antagonist. | In vivo behavioral studies in animal models to assess psychoactive effects. |

| MAO Inhibition | IC50 values for MAO-A and MAO-B | Low IC50 values indicate potent inhibition. A significant difference between the IC50 for MAO-A and MAO-B indicates selectivity. | Further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and reversibility. |

| Antimicrobial Activity | MIC values | Low MIC values against specific bacterial strains indicate potential as an antimicrobial agent. | Determine the minimum bactericidal concentration (MBC) and test against a broader panel of microbes, including resistant strains. |

A positive finding in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies by synthesizing and testing analogs, in vivo pharmacokinetic and pharmacodynamic studies, and toxicity assessments.

Conclusion

This compound stands as a molecule with significant, albeit unexplored, potential for biological activity. Its structural similarity to known psychoactive compounds and its chemical nature as a monoamine provide a strong rationale for investigating its effects on the central nervous system, particularly its interaction with the 5-HT2A receptor and monoamine oxidase enzymes. The experimental protocols detailed in this guide offer a robust and logical framework for elucidating these potential activities. The data generated from these studies will be crucial in determining whether this compound or its derivatives could represent a novel lead in the development of new therapeutic agents.

References

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

-

Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

-

Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

Liverpool John Moores University. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

-

Wikipedia. NBOMe-escaline. [Link]

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

-

Hamlin, K. E., & Weston, A. W. (1948). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society. [Link]

-

Aguilar-Pineda, J. A., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

-

Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. PubMed. [Link]

-

Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. ResearchGate. [Link]

-

Miliano, C., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]

-

Wojtas, A., et al. (2021). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. PubMed Central. [Link]

-

Yıldırım, M., et al. (2023). Antibacterial activity of 2-methoxy phenethylamine-based imine and β-lactam derivative in nosocomial infections. ResearchGate. [Link]

-

Custodio, J. B., et al. (2020). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. (2012). National Institutes of Health. [Link]

-

Wikipedia. 5-MeO-T-NBOMe. [Link]

-

PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]

-

Zawilska, J. B., & Wojcieszak, J. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. PubMed. [Link]

-

MySkinRecipes. This compound. [Link]

-

Jukić, M., et al. (2023). Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. MDPI. [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central. [Link]

-

Felföldi, Z., et al. (2022). Specific Antimicrobial Activities Revealed by Comparative Evaluation of Selected Gemmotherapy Extracts. MDPI. [Link]

-

PubChem. 3-Methoxyphenethylamine. [Link]

Sources

- 1. This compound | C10H15NO | CID 4717494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-MeO-T-NBOMe - Wikipedia [en.wikipedia.org]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NBOMe-escaline - Wikipedia [en.wikipedia.org]

- 10. Monoamine Oxidase Assays [cellbiolabs.com]

- 11. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of N-(3-methoxybenzyl)ethanamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-methoxybenzyl)ethanamine, a secondary amine of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and interpretations presented herein are grounded in established spectroscopic theory and data from analogous structures, offering a robust framework for analysis.

Introduction

This compound belongs to the class of benzylamines, which are prevalent structural motifs in a wide range of biologically active compounds. The presence of a secondary amine, a methoxy-substituted aromatic ring, and an ethyl group gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity, purity, and structure of the synthesized compound. This guide will walk through the predicted and expected spectroscopic features of this compound, explaining the causality behind the experimental observations.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic, benzylic, methoxy, and ethyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the aromatic ring current.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.15 | Triplet (t) | 3H | -CH₂-CH₃ |

| b | 1.5-1.8 (broad) | Singlet (s) | 1H | -NH - |

| c | 2.70 | Quartet (q) | 2H | -CH₂ -CH₃ |

| d | 3.75 | Singlet (s) | 2H | Ar-CH₂ -N |

| e | 3.80 | Singlet (s) | 3H | -OCH₃ |

| f | 6.75-6.90 | Multiplet (m) | 3H | Ar-H |

| g | 7.20-7.30 | Multiplet (m) | 1H | Ar-H |

Interpretation and Experimental Rationale:

-

Ethyl Group (a, c): The methyl protons (a) are expected to appear as a triplet around 1.15 ppm due to coupling with the adjacent methylene protons. The methylene protons (c) will appear as a quartet around 2.70 ppm due to coupling with the methyl protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent nitrogen atom.[1]

-

Amine Proton (b): The N-H proton signal is often broad and can appear over a wide chemical shift range.[1][5][6] Its broadness is due to quadrupole broadening and potential hydrogen exchange. To confirm this peak, a D₂O exchange experiment can be performed, which would cause the signal to disappear.[1][6]

-

Benzylic Protons (d): The benzylic methylene protons are deshielded by both the aromatic ring and the nitrogen atom, and are expected to appear as a singlet around 3.75 ppm.[2][3]

-

Methoxy Protons (e): The protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately 3.80 ppm.

-

Aromatic Protons (f, g): The aromatic protons will be in the range of 6.75-7.30 ppm.[2][3] The meta-substitution pattern will lead to a complex multiplet. The protons ortho and para to the electron-donating methoxy group will be more shielded (further upfield) compared to the proton ortho to the electron-withdrawing benzylamine substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 15.0 | -CH₂-C H₃ |

| 44.0 | -C H₂-CH₃ |

| 52.0 | Ar-C H₂-N |

| 55.0 | -OC H₃ |

| 112.0 | Ar-C |

| 113.0 | Ar-C |

| 119.0 | Ar-C |

| 129.5 | Ar-C |

| 141.0 | Ar-C (quaternary) |

| 160.0 | Ar-C -O (quaternary) |

Interpretation and Experimental Rationale:

-

Aliphatic Carbons: The ethyl group carbons are expected at the most upfield positions. The benzylic and N-methylene carbons will be further downfield due to the influence of the nitrogen and the aromatic ring.

-

Aromatic Carbons: The aromatic carbons typically appear in the 110-160 ppm region.[3][4] The carbon attached to the electron-donating methoxy group will be the most deshielded (furthest downfield) around 160.0 ppm. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, sharp | N-H stretch (secondary amine)[1][5][6][7] |

| 3000-3100 | Medium | Aromatic C-H stretch[2] |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1580-1600 | Medium-Strong | C=C aromatic ring stretch |

| 1450-1500 | Medium-Strong | C=C aromatic ring stretch |

| 1250-1335 | Strong | Aromatic C-N stretch[8] |

| 1050 & 1250 | Strong | C-O stretch (phenyl alkyl ether)[9][10] |

| 700-800 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation and Experimental Rationale:

-

N-H Stretch: As a secondary amine, a single, moderately sharp N-H stretching band is expected in the 3300-3400 cm⁻¹ region.[1][5][7] This distinguishes it from primary amines which show two N-H stretching bands.[1][5][7]

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and benzyl groups (below 3000 cm⁻¹).[2]

-

Aromatic Ring: The presence of the benzene ring will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-N and C-O Stretches: A strong band corresponding to the aromatic C-N stretch is expected around 1250-1335 cm⁻¹.[8] Phenyl alkyl ethers typically show two strong C-O stretching bands around 1050 cm⁻¹ and 1250 cm⁻¹.[9][10]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 165.23 g/mol . As it contains an odd number of nitrogen atoms, its molecular ion peak (M⁺) will have an odd m/z value, in accordance with the nitrogen rule.[1][6]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 136 | [M - C₂H₅]⁺ |

| 121 | [C₈H₉O]⁺ (methoxybenzyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 44 | [C₂H₆N]⁺ |

Fragmentation Pathway and Rationale:

The fragmentation of benzylamines is well-documented and typically involves cleavage of the bonds adjacent to the nitrogen atom.[11][12][13][14]

Caption: Predicted mass spectrometry fragmentation pathway.

-

α-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen.[1]

-

Cleavage of the bond between the benzylic carbon and the aromatic ring will lead to the formation of the methoxybenzyl cation at m/z 121 . This is expected to be a major peak. This fragment can then lose formaldehyde (CH₂O) to form the highly stable tropylium ion at m/z 91 .[12][15]

-

Cleavage of the bond between the ethyl group and the nitrogen can result in a fragment at m/z 44 .

-

-

Loss of Alkyl Groups: Loss of the terminal methyl group from the ethyl substituent would result in a fragment at m/z 150 . Loss of the entire ethyl group would lead to a fragment at m/z 136 .

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard methodologies are recommended:

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

For the D₂O exchange experiment, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired FIDs with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion